![molecular formula C7H11Cl2N3 B13519284 5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride](/img/structure/B13519284.png)
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride
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Overview
Description
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride is a chemical compound with a unique structure that includes a cyclopenta[b]pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition-metal-free strategies, where pyrrole rings are cross-coupled with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. These intermediates are then subjected to intramolecular cyclization to form the desired pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: t-BuOOH, Mn(OTf)2, water, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Various nucleophiles, solvents like DMSO (dimethyl sulfoxide), and mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues
Uniqueness
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride is unique due to its specific ring structure and the presence of the pyrazine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine family. This compound exhibits a range of biological activities that make it significant in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
CAS No. | 2639426-07-4 |
Molecular Formula | C7H11Cl2N3 |
Molecular Weight | 208.1 g/mol |
Purity | 95% |
Biological Activities
The compound has been identified to possess several biological activities:
- Antimicrobial Activity : Exhibits activity against various bacteria and fungi. Its minimum inhibitory concentration (MIC) values indicate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
- Antitumor Properties : Demonstrates kinase inhibitory activity, which is crucial in cancer research as it can interfere with tumor cell signaling pathways.
- Anti-inflammatory Effects : The compound's ability to inhibit specific pathways suggests potential use in treating inflammatory diseases.
The biological effects of this compound are primarily attributed to its interaction with molecular targets involved in critical signaling pathways:
- Kinase Inhibition : It binds to the ATP-binding site of various kinases, preventing phosphorylation and thus modulating signal transduction pathways associated with cell growth and proliferation.
- Oxidative Stress Modulation : The compound exhibits antioxidant properties that may help mitigate oxidative stress in cells.
Case Studies and Experimental Data
- Antimicrobial Evaluation :
-
Cancer Research :
- In vitro studies indicated that the compound effectively inhibits specific cancer cell lines by blocking kinase activity, leading to reduced cell viability .
- Inflammation Studies :
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrrolopyrazine derivatives:
Compound | Activity Type | MIC (µM) |
---|---|---|
5H-pyrrolo[2,3-b]pyrazine | Kinase inhibition | Not specified |
6H-pyrrolo[3,4-b]pyrazine | Antibacterial | 100 |
Properties
Molecular Formula |
C7H11Cl2N3 |
---|---|
Molecular Weight |
208.09 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyrazin-6-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c8-5-3-6-7(4-5)10-2-1-9-6;;/h1-2,5H,3-4,8H2;2*1H |
InChI Key |
NMDVPOFHEJLKMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=NC=CN=C21)N.Cl.Cl |
Origin of Product |
United States |
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